Ecastolol
Overview
Description
It is primarily used for its antianginal activities, which help in the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart . The chemical structure of Ecastolol includes a phenyl group, an oxazole ring, and a butanamide moiety, making it a complex molecule with significant pharmacological properties .
Preparation Methods
The synthesis of Ecastolol involves several steps, starting with the preparation of the core phenyl group and the oxazole ring. The synthetic route typically includes:
Formation of the Phenyl Group: This involves the reaction of 3,4-dimethoxyphenyl ethylamine with appropriate reagents to form the phenyl group.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving suitable precursors.
Coupling Reactions: The phenyl group and the oxazole ring are then coupled together using specific reagents and conditions to form the intermediate compound.
Final Assembly: The intermediate compound undergoes further reactions, including the addition of the butanamide moiety, to form the final this compound molecule.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .
Chemical Reactions Analysis
Ecastolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include hydroxylated derivatives of this compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound with altered pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Scientific Research Applications
Ecastolol has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study beta-adrenergic receptor interactions and to develop new beta blockers with improved efficacy and safety profiles.
Biology: In biological research, this compound is used to investigate the physiological and biochemical effects of beta-adrenergic receptor antagonism. This includes studies on cardiovascular function, metabolic regulation, and stress response.
Medicine: Clinically, this compound is used to manage conditions such as hypertension, arrhythmias, and angina pectoris. Research is ongoing to explore its potential in treating other conditions like heart failure and anxiety disorders.
Mechanism of Action
Ecastolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors in the heart. This leads to a decrease in heart rate and contractility, reducing the oxygen demand of the heart and alleviating symptoms of angina pectoris. The molecular targets of this compound include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family. By inhibiting these receptors, this compound prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating cardiovascular function .
Comparison with Similar Compounds
Ecastolol is similar to other beta blockers such as propranolol, metoprolol, and atenolol. it has unique structural features, including the presence of an oxazole ring and a butanamide moiety, which contribute to its distinct pharmacological profile. Compared to propranolol, this compound has a higher selectivity for beta-1 receptors, making it more cardioselective and potentially reducing the risk of side effects related to beta-2 receptor blockade .
Similar Compounds
Propranolol: A non-selective beta blocker used for various cardiovascular conditions.
Metoprolol: A selective beta-1 blocker used primarily for hypertension and angina.
Atenolol: Another selective beta-1 blocker with similar uses to metoprolol.
Bisoprolol: A highly selective beta-1 blocker used for heart failure and hypertension.
Properties
IUPAC Name |
N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-4-5-26(31)29-19-7-9-22(21(15-19)23-11-13-28-35-23)34-17-20(30)16-27-12-10-18-6-8-24(32-2)25(14-18)33-3/h6-9,11,13-15,20,27,30H,4-5,10,12,16-17H2,1-3H3,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIWXDBHIFQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C3=CC=NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998909 | |
Record name | N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77695-52-4 | |
Record name | N-[4-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-3-(5-isoxazolyl)phenyl]butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77695-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecastolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077695524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10998909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECASTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEB95DS30P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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